6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde
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Overview
Description
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate, followed by reaction with ammonia on γ-aluminum oxide . This method yields a mixture of tetrahydroquinolines and quinolines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The quinoline ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can intercalate with DNA, affecting its replication and transcription processes . Additionally, it may inhibit certain enzymes, leading to altered metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Known for its biological activities and synthetic applications.
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Used in various chemical reactions and research studies.
5,6,7,8-Tetrahydroquinoline: A simpler derivative with applications in organic synthesis.
Uniqueness
6-Oxo-5,6,7,8-tetrahydroquinoline-3-carbaldehyde stands out due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its unique structure makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-oxo-7,8-dihydro-5H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-8-4-9(13)1-2-10(8)11-5-7/h3,5-6H,1-2,4H2 |
InChI Key |
TZKVSEHBQGMUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=N2)C=O |
Origin of Product |
United States |
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